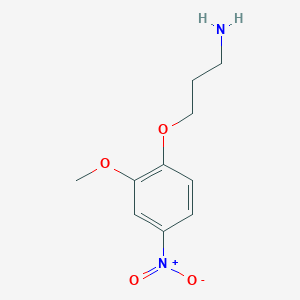
3-(2-Methoxy-4-nitrophenoxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-4-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C10H14N2O4 It is a derivative of phenoxypropanamine, characterized by the presence of a methoxy group and a nitro group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-nitrophenoxy)propan-1-amine typically involves the reaction of 2-methoxy-4-nitrophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 2-methoxy-4-nitrophenol attacks the electrophilic carbon of 3-chloropropan-1-amine, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxy-4-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(2-methoxy-4-nitrophenoxy)propanal or 3-(2-methoxy-4-nitrophenoxy)propanoic acid.
Reduction: Formation of 3-(2-methoxy-4-aminophenoxy)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
3-(2-Methoxy-4-nitrophenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxy-4-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups on the aromatic ring can influence the compound’s binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, facilitating its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenoxy)propan-1-amine: Lacks the nitro group, which can affect its reactivity and biological activity.
3-(2-Hydroxy-4-nitrophenoxy)propan-1-amine:
3-(2-Methoxy-4-aminophenoxy)propan-1-amine:
Uniqueness
3-(2-Methoxy-4-nitrophenoxy)propan-1-amine is unique due to the presence of both methoxy and nitro groups on the aromatic ring. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H14N2O4 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
3-(2-methoxy-4-nitrophenoxy)propan-1-amine |
InChI |
InChI=1S/C10H14N2O4/c1-15-10-7-8(12(13)14)3-4-9(10)16-6-2-5-11/h3-4,7H,2,5-6,11H2,1H3 |
Clave InChI |
ZSWNOTJYBRVSTF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


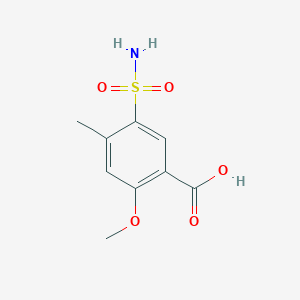
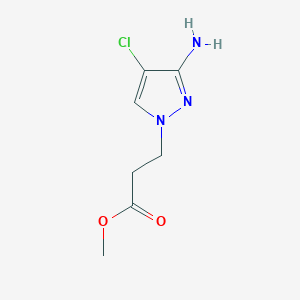
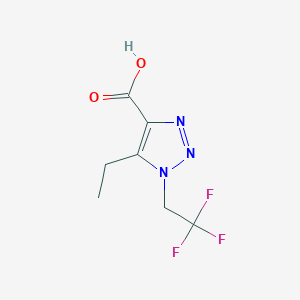

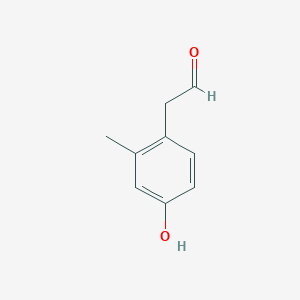
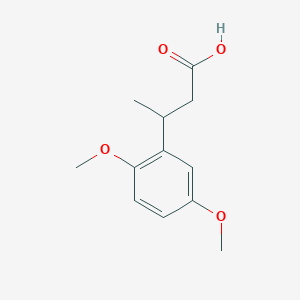
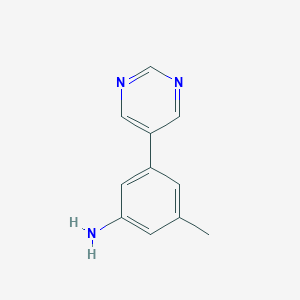
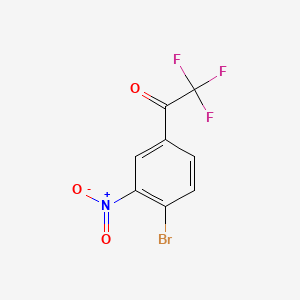
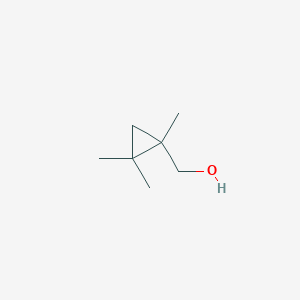
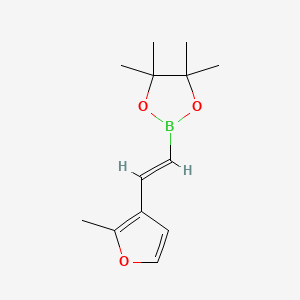
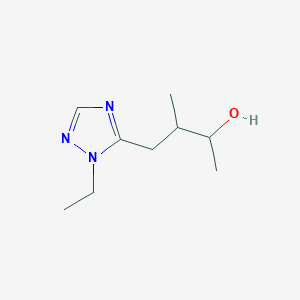
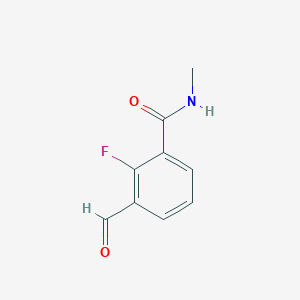
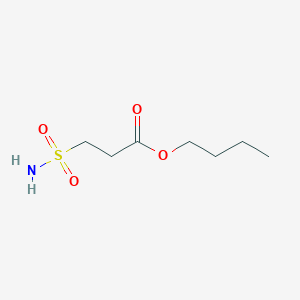
![[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)
